molecular formula C15H15F3O5 B2523103 5-O-ethyl 1-O-[[3-(trifluoromethyl)phenyl]methyl] 2-oxopentanedioate CAS No. 2122289-21-6

5-O-ethyl 1-O-[[3-(trifluoromethyl)phenyl]methyl] 2-oxopentanedioate

Cat. No.: B2523103
CAS No.: 2122289-21-6
M. Wt: 332.275
InChI Key: OKDCLZOKKGLMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

ETaKG, >=95% (HPLC) primarily targets Hypoxia-inducible factors (HIF-1α/2α) and prolyl hydroxylases (PHDs) . PHDs are enzymes that play a crucial role in the regulation of HIFs .

Mode of Action

ETaKG, >=95% (HPLC) is a cell-permeable, aqueous stable, bioavailable, non-toxic α-ketoglutarate/2-oxoglutarate (α-KG/2-OG) diester derivative that readily undergoes hydrolysis by cytosolic esterases to α-KG . It elevates intracellular [α-KG] by 15-fold in a prolonged fashion, destabilizes HIF-1α/2α and reactivates prolyl hydroxylases (PHDs) in hypoxic cells .

Biochemical Pathways

The compound affects the HIF pathway and the glucose metabolism pathway . By destabilizing HIF-1α/2α and reactivating PHDs, it influences the cellular response to hypoxia . It also decreases cellular ATP and glucose uptake, indicating an effect on glucose metabolism .

Pharmacokinetics

It is described as a bioavailable compound , suggesting that it can be absorbed and utilized in the body. The compound is also described as non-toxic , which is an important aspect of its safety profile.

Result of Action

ETaKG, >=95% (HPLC) has been shown to selectively trigger PHD-dependent cell death in hypoxic cells . It also decreases cellular ATP and glucose uptake , which could have various downstream effects on cellular energy levels and metabolism. Furthermore, it has been shown to suppress tumor growth in a xenograft model .

Action Environment

The action of ETaKG, >=95% (HPLC) is influenced by the cellular environment, particularly the presence of hypoxia . Its ability to destabilize HIF-1α/2α and reactivate PHDs suggests that it may be particularly effective in hypoxic environments, such as those found in certain types of tumors . .

Preparation Methods

The synthesis of 5-O-ethyl 1-O-[[3-(trifluoromethyl)phenyl]methyl] 2-oxopentanedioate involves several steps. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful introduction of the trifluoromethyl group. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

5-O-ethyl 1-O-[[3-(trifluoromethyl)phenyl]methyl] 2-oxopentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it can be used to develop pharmaceuticals due to its unique chemical properties . The trifluoromethyl group can enhance the bioavailability and stability of drugs, making it a valuable component in drug design. In industry, it is used in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar compounds include those with trifluoromethyl groups, such as fluoxetine, celecoxib, and trifluralin . These compounds share some chemical properties due to the presence of the trifluoromethyl group, but they differ in their specific structures and applications. 5-O-ethyl 1-O-[[3-(trifluoromethyl)phenyl]methyl] 2-oxopentanedioate is unique in its combination of functional groups, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

5-O-ethyl 1-O-[[3-(trifluoromethyl)phenyl]methyl] 2-oxopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3O5/c1-2-22-13(20)7-6-12(19)14(21)23-9-10-4-3-5-11(8-10)15(16,17)18/h3-5,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDCLZOKKGLMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(=O)OCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.